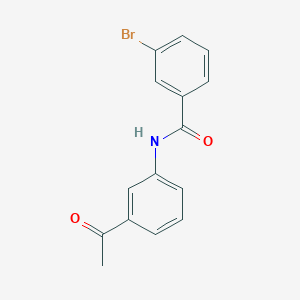![molecular formula C20H16F2N4O B2780111 2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251619-60-9](/img/structure/B2780111.png)
2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a nitrogen-containing heterocyclic compound with a fused triazolo-pyridazinone core. Structurally, it belongs to the class of 1,2,4-triazoles, which have significant pharmacological applications. These compounds exhibit diverse biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities. Additionally, they find applications in organocatalysis, agrochemicals, and materials science .
Synthesis Analysis
The synthesis of 1,2,4-triazoles involves various methods, including cyclization reactions, condensation reactions, and multicomponent reactions. For instance, 1,2,4-triazoles can be synthesized using 3-amino-1,2,4-triazole as a starting material. These synthetic strategies enable the construction of diverse bioactive molecules with potential therapeutic applications .
Molecular Structure Analysis
The molecular formula of 2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is C20H16F2N4O . It has an average mass of 366.364 Da and a monoisotopic mass of 366.129211 Da . The ChemSpider ID for this compound is 26316506 .
Physical And Chemical Properties Analysis
科学的研究の応用
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, especially those containing pyridazine or triazolo[4,3-b]pyridazine moieties, have demonstrated significant pharmaceutical importance. The synthesis, structure analysis, and theoretical calculations of these compounds offer insights into their potential applications in drug design and development. For example, the study by Sallam et al. (2021) details the synthesis and characterization of a pyridazine analog, highlighting its structural and energetic properties through density functional theory (DFT) calculations and Hirshfeld surface analysis. Such studies are foundational in understanding the interaction mechanisms of these compounds with biological targets, potentially leading to novel therapeutic agents (Sallam et al., 2021).
Antimicrobial Activities
Research on fused pyrimidines and pyridazinone derivatives has revealed their antimicrobial activities. Compounds synthesized from various hydrazine derivatives and evaluated for antimicrobial properties provide a basis for the development of new antibacterial and antifungal agents. This area of research, as exemplified by the work of Hossain and Bhuiyan (2009), is crucial for addressing the growing concern of antimicrobial resistance and finding effective treatments for infectious diseases (Hossain & Bhuiyan, 2009).
Antioxidant Properties
The study of heterocyclic compounds extends to evaluating their antioxidant properties. For instance, Abuelizz et al. (2019) synthesized a series of 2-methylthio-pyrido-triazolopyrimidines and assessed their antioxidant activities using various assays. Such research is vital for discovering compounds that could mitigate oxidative stress-related diseases, offering a pathway to novel antioxidants that could complement existing therapeutic strategies (Abuelizz et al., 2019).
特性
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O/c1-12-3-4-15(7-13(12)2)18-5-6-19-24-25(20(27)26(19)23-18)11-14-8-16(21)10-17(22)9-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWHVBNIECWFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC(=CC(=C4)F)F)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2780029.png)
![(Z)-2-Cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780030.png)

![2-[N-(3-Aminopyridin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one](/img/structure/B2780033.png)

![N-(furan-2-ylmethyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2780038.png)

![2-[(4-chlorophenyl)formamido]-N-(4-cyano-1-methylpiperidin-4-yl)propanamide](/img/structure/B2780041.png)
![N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline](/img/structure/B2780042.png)




